molecular formula C4H3F7O B14623229 1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane CAS No. 55605-86-2

1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane

Cat. No.: B14623229
CAS No.: 55605-86-2
M. Wt: 200.05 g/mol
InChI Key: CHGFEELFSDZYQO-UHFFFAOYSA-N
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Description

1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane is a fluorinated ether with the molecular formula C4H3F7O. This compound is known for its unique properties, including low viscosity, low freezing point, low dielectric constant, and high electrochemical stability. These characteristics make it an ideal candidate for various applications, particularly in the field of battery technology .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane can be synthesized through the reaction of trichloroethylene with hydrogen fluoride. The reaction proceeds in two steps:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various fluorinated alcohols and acids, while reduction can produce partially fluorinated ethers .

Scientific Research Applications

1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane has a wide range of scientific research applications, including:

    Chemistry: Used as a solvent and reagent in various chemical reactions.

    Biology: Employed in studies involving fluorinated compounds and their biological interactions.

    Medicine: Investigated for potential use in drug delivery systems due to its unique properties.

    Industry: Extensively used in battery technology, particularly in lithium-ion and lithium-sulfur batteries.

Mechanism of Action

The mechanism of action of 1,1,1,2-tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane involves its interaction with various molecular targets and pathways. In battery applications, it forms a highly fluorinated interphase that inhibits oxidation and transition metal dissolution. This enhances the stability and performance of the battery systems .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
  • 1,2-Dibromotetrafluoroethane
  • 1,1,1,2-Tetrafluoroethane

Uniqueness

1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane stands out due to its combination of low viscosity, low freezing point, and high electrochemical stability. These properties make it particularly suitable for use in advanced battery technologies, where it helps to improve performance and safety .

Properties

CAS No.

55605-86-2

Molecular Formula

C4H3F7O

Molecular Weight

200.05 g/mol

IUPAC Name

1,1,1,2-tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane

InChI

InChI=1S/C4H3F7O/c5-2(4(9,10)11)12-1-3(6,7)8/h2H,1H2

InChI Key

CHGFEELFSDZYQO-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)OC(C(F)(F)F)F

Origin of Product

United States

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